Superior Binding Affinity to RIPK3 Kinase Domain
In a direct fluorescence polarization (FP) competition binding assay using recombinant human RIPK3 kinase domain (aa 1-328), GSK840 exhibited a binding affinity IC50 of 0.9 nM [1]. This value is 2-fold more potent than GSK872 (IC50 = 1.8 nM) and 9.6-fold more potent than GSK843 (IC50 = 8.6 nM) measured under identical conditions [1]. This demonstrates that GSK840 is the highest-affinity binder within the GSK RIPK3 inhibitor series.
| Evidence Dimension | Binding Affinity to RIPK3 Kinase Domain |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | GSK872: IC50 = 1.8 nM; GSK843: IC50 = 8.6 nM |
| Quantified Difference | 2-fold vs GSK872; 9.6-fold vs GSK843 |
| Conditions | Fluorescence polarization assay with recombinant human RIPK3 kinase domain (aa 1-328) |
Why This Matters
Higher binding affinity translates to lower compound requirements for target engagement, potentially improving assay sensitivity and reducing off-target effects at experimental concentrations.
- [1] Mandal, P., et al. (2014). RIP3 induces apoptosis independent of pronecrotic kinase activity. Molecular Cell, 56(4), 481-495. Figure 1B. View Source
